Cas no 80518-57-6 (1-(4-Ethoxycarbonylphenyl)piperazine)

1-(4-Ethoxycarbonylphenyl)piperazine structure
80518-57-6 structure
Product Name:1-(4-Ethoxycarbonylphenyl)piperazine
N.o CAS:80518-57-6
MF:C13H18N2O2
MW:234.294223308563
MDL:MFCD04973340
CID:60226
PubChem ID:354335249
Update Time:2025-05-21

1-(4-Ethoxycarbonylphenyl)piperazine Propriedades químicas e físicas

Nomes e Identificadores

    • Ethyl 4-(piperazin-1-yl)benzoate
    • ETHYL 4-(1-PIPERAZINO)BENZOATE
    • ETHYL 4-(PIPERAZIN-1YL)BENZOATE
    • 4-(PIPERAZIN-1-YL)-BENZOIC ACID ETHYL ESTER
    • 4-(PIPERAZINE-1-YL)-BENZOIC ACID ETHYL ESTER
    • 1-(4-Carbethoxyphenyl)-piperazin
    • Ethyl 4-(1-piperazinyl)benzoate
    • 1-(4-Ethoxycarbonylphenyl)piperazine
    • Benzoic acid, 4-(1-piperazinyl)-, ethyl ester
    • ethyl 4-piperazin-1-ylbenzoate
    • 4-(1-Piperazinyl)benzoic Acid Ethyl Ester
    • 4-(Piperazin-1-yl)benzoic acid ethyl ester
    • Ethyl 4-piperazinobenzoate
    • N-(4-Ethoxycarbonylphenyl)piperazine
    • 4-(1-piperazinyl)- benzoic acid, ethyl ester
    • EN300-7385847
    • E1260
    • OQEHTFFLOHTFSB-UHFFFAOYSA-N
    • STR06887
    • DTXSID00375604
    • ethyl 4-piperazinylbenzoate
    • 4-(Piperazin-1-yl)benzoic acidethylester
    • J-513818
    • 4-piperazin-1-yl-benzoic acid ethyl ester
    • ethyl 4-(piperazinyl)benzoate
    • SY008649
    • MFCD04973340
    • AKOS015947690
    • 4-(1-Piperazinyl)benzoic Acid Ethyl Ester; Ethyl 4-Piperazinobenzoate; N-(4-Ethoxycarbonylphenyl)piperazine
    • 4-piperazinylbenzoic acid ethyl ester
    • ethyl 4-piperazin-1-yl-benzoate
    • CS-0006940
    • 80518-57-6
    • ethyl4-(piperazin-1-yl)benzoate
    • Ethyl 4-(piperazin-1-yl)-benzoate
    • SCHEMBL62795
    • 4-(1-piperazinyl)-benzoic acid, ethyl ester
    • Ethyl 4-(1-piperazinyl)benzoate, AldrichCPR
    • PS-3243
    • MDL: MFCD04973340
    • Inchi: 1S/C13H18N2O2/c1-2-17-13(16)11-3-5-12(6-4-11)15-9-7-14-8-10-15/h3-6,14H,2,7-10H2,1H3
    • Chave InChI: OQEHTFFLOHTFSB-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC(N2CCNCC2)=CC=1)OCC

Propriedades Computadas

  • Massa Exacta: 234.13700
  • Massa monoisotópica: 234.137
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 4
  • Contagem de Átomos Pesados: 17
  • Contagem de Ligações Rotativas: 4
  • Complexidade: 244
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 1.4
  • Superfície polar topológica: 41.6A^2

Propriedades Experimentais

  • Densidade: 1.104
  • Ponto de Fusão: 100.0 to 104.0 deg-C
  • Ponto de ebulição: 388.9 ºC at 760 mmHg
  • Ponto de Flash: 189 ºC
  • Índice de Refracção: 1.536
  • PSA: 41.57000
  • LogP: 1.66670

1-(4-Ethoxycarbonylphenyl)piperazine Informações de segurança

  • Declaração de perigo: Irritant
  • Código da categoria de perigo: 22
  • Identificação dos materiais perigosos: Xi

1-(4-Ethoxycarbonylphenyl)piperazine Dados aduaneiros

  • CÓDIGO SH:2933599090
  • Dados aduaneiros:

    中国海关编码:

    2933599090

    概述:

    2933599090. 其他结构上有嘧啶环的化合物(包括其他结构上有哌嗪环的化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%

    申报要素:

    品名, 成分含量, 用途, 乌洛托品请注明外观, 6-己内酰胺请注明外观, 签约日期

    Summary:

    2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

1-(4-Ethoxycarbonylphenyl)piperazine Preçomais >>

Categorias Relacionadas No. Product Name Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
P862960-5g
4-(1-Piperazinyl)benzoic Acid Ethyl Ester
80518-57-6 ≥98%(GC)
5g
¥769.50 2022-09-01
SHANG HAI XIAN DING Biotechnology Co., Ltd.
E1260-25g
1-(4-Ethoxycarbonylphenyl)piperazine
80518-57-6 98.0%(GC)
25g
¥2185.0 2022-06-09
SHANG HAI XIAN DING Biotechnology Co., Ltd.
E1260-5g
1-(4-Ethoxycarbonylphenyl)piperazine
80518-57-6 98.0%(GC)
5g
¥635.0 2022-06-09
TRC
E891610-1g
1-(4-Ethoxycarbonylphenyl)piperazine
80518-57-6
1g
$ 58.00 2023-09-07
TRC
E891610-5 g
1-(4-Ethoxycarbonylphenyl)piperazine
80518-57-6
5g
$ 55.00 2022-01-08
TRC
E891610-10 g
1-(4-Ethoxycarbonylphenyl)piperazine
80518-57-6
10g
$ 70.00 2022-01-08
TRC
E891610-25 g
1-(4-Ethoxycarbonylphenyl)piperazine
80518-57-6
25g
$ 130.00 2022-01-08
TRC
E891610-50 g
1-(4-Ethoxycarbonylphenyl)piperazine
80518-57-6
50g
$ 210.00 2022-01-08
Alichem
A139004425-25g
4-(Piperazin-1-yl)-benzoic acid ethyl ester
80518-57-6 96%
25g
$239.20 2023-09-01
Alichem
A139004425-100g
4-(Piperazin-1-yl)-benzoic acid ethyl ester
80518-57-6 96%
100g
$591.22 2023-09-01

1-(4-Ethoxycarbonylphenyl)piperazine Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  4 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  basified, rt
Referência
Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors
Zhao, Bin; et al, ACS Medicinal Chemistry Letters, 2016, 7(6), 629-634

Método de produção 2

Condições de reacção
1.1 Solvents: Dimethyl sulfoxide ;  rt; 20 h, 120 °C
Referência
Tricyclic pharmacophore-based molecules as novel integrin αvβ3 antagonists. Part 1: Design and synthesis of a lead compound exhibiting αvβ3/αIIbβ3 dual antagonistic activity
Kubota, Dai; et al, Bioorganic & Medicinal Chemistry, 2006, 14(7), 2089-2108

Método de produção 3

Condições de reacção
Referência
Carboxylic acid derivatives and drugs containing them
, Federal Republic of Germany, , ,

Método de produção 4

Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Dimethyl sulfoxide ;  14 - 25 h, 120 °C
2.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  4 h, rt
2.2 Reagents: Sodium bicarbonate Solvents: Water ;  basified, rt
Referência
Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors
Zhao, Bin; et al, ACS Medicinal Chemistry Letters, 2016, 7(6), 629-634

Método de produção 5

Condições de reacção
1.1 Reagents: Calcium propionate Solvents: Dimethyl sulfoxide ;  23 h, rt → 100 °C; 100 °C → rt
1.2 Reagents: tert-Butyl methyl ether ;  rt
Referência
Development of an SNAr Reaction: A Practical and Scalable Strategy To Sequester and Remove HF
Blacker, A. John ; et al, Organic Process Research & Development, 2018, 22(9), 1086-1091

Método de produção 6

Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  6 h, 0 - 25 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  25 °C
Referência
In the Quest for Potent and Selective Malic Enzyme 3 Inhibitors for the Treatment of Pancreatic Ductal Adenocarcinoma
Sheth, Gaurav; et al, ACS Medicinal Chemistry Letters, 2023, 14(1), 41-50

Método de produção 7

Condições de reacção
1.1 Solvents: Dimethyl sulfoxide ;  18 h, 120 °C
Referência
Design, Synthesis, and Biological Evaluation of Novel 2-((2-(4-(Substituted)phenylpiperazin-1-yl)ethyl)amino)-5'-N-ethylcarboxamido-adenosines as Potent and Selective Agonists of the A2A Adenosine Receptor
Preti, Delia; et al, Journal of Medicinal Chemistry, 2015, 58(7), 3253-3267

Método de produção 8

Condições de reacção
1.1 Reagents: Dabco Catalysts: Dibromo[1,2-di(methoxy-κO)ethane]nickel ,  2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile Solvents: Dimethylacetamide ;  36 h, 60 °C
Referência
General cross-coupling reactions with adaptive dynamic homogeneous catalysis
Ghosh, Indrajit; et al, Nature (London, 2023, 619(7968), 87-93

Método de produção 9

Condições de reacção
1.1 Catalysts: Tris(dibenzylideneacetone)dipalladium ,  2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl Solvents: Toluene ;  10 min, rt → 50 °C
1.2 Reagents: Sodium tert-butoxide ;  110 °C; 3 h, 110 °C
2.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  6 h, 0 - 25 °C
2.2 Reagents: Sodium bicarbonate Solvents: Water ;  25 °C
Referência
In the Quest for Potent and Selective Malic Enzyme 3 Inhibitors for the Treatment of Pancreatic Ductal Adenocarcinoma
Sheth, Gaurav; et al, ACS Medicinal Chemistry Letters, 2023, 14(1), 41-50

Método de produção 10

Condições de reacção
Referência
Carboxylic acid derivatives and drugs containing them
, Federal Republic of Germany, , ,

1-(4-Ethoxycarbonylphenyl)piperazine Raw materials

1-(4-Ethoxycarbonylphenyl)piperazine Preparation Products

1-(4-Ethoxycarbonylphenyl)piperazine Fornecedores

Amadis Chemical Company Limited
Membro Ouro
Audited Supplier Fornecedor auditado
(CAS:80518-57-6)1-(4-Ethoxycarbonylphenyl)piperazine
Número da Ordem:A9957
Estado das existências:in Stock
Quantidade:100g
Pureza:99%
Informação de Preços Última Actualização:Friday, 30 August 2024 18:14
Preço ($):245.0
E- mail:sales@amadischem.com
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:80518-57-6)1-(4-Ethoxycarbonylphenyl)piperazine
A9957
Pureza:99%
Quantidade:100g
Preço ($):245.0
E- mail